molecular formula C22H25ClN6O3S B11201325 1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

1-(6-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide

Cat. No.: B11201325
M. Wt: 489.0 g/mol
InChI Key: ZZKZJFOJPBSRIZ-UHFFFAOYSA-N
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Description

1-(6-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a piperidine ring, and a chloromethylphenyl group.

Preparation Methods

The synthesis of 1-(6-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-(6-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(6-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H25ClN6O3S

Molecular Weight

489.0 g/mol

IUPAC Name

1-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C22H25ClN6O3S/c1-3-24-20(31)14-5-4-8-28(10-14)22-27-19-18(33-22)21(32)29(12-25-19)11-17(30)26-15-7-6-13(2)16(23)9-15/h6-7,9,12,14H,3-5,8,10-11H2,1-2H3,(H,24,31)(H,26,30)

InChI Key

ZZKZJFOJPBSRIZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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